
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, various derivatives can be synthesized through adaptations of previously described routes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various ketones and alcohols.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, as well as different dihydro and keto analogues .
Applications De Recherche Scientifique
17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, influencing their activity and leading to a range of biological effects. The exact pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-2-hydroxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-11-propoxy-17H-cyclopenta[a]phenanthren-17-one
Uniqueness
What sets 17H-Cyclopenta(a)phenanthren-17-one, 15,16-dihydro-11-hydroxymethyl- apart from similar compounds is its specific hydroxymethyl group at the 11th position, which can significantly influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
55651-36-0 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
11-(hydroxymethyl)-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O2/c19-10-12-9-16-14(7-8-17(16)20)15-6-5-11-3-1-2-4-13(11)18(12)15/h1-6,9,19H,7-8,10H2 |
Clé InChI |
KMMASHMZJFVOOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C3=C(C4=CC=CC=C4C=C3)C(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
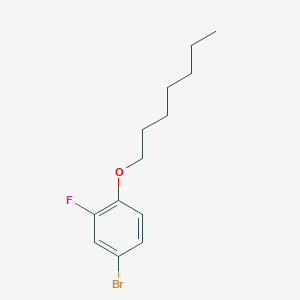
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

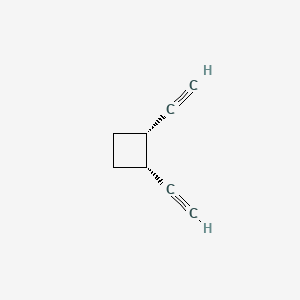
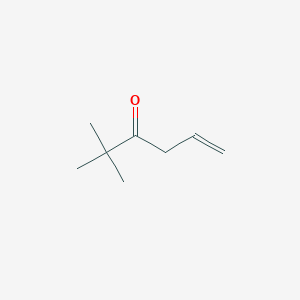
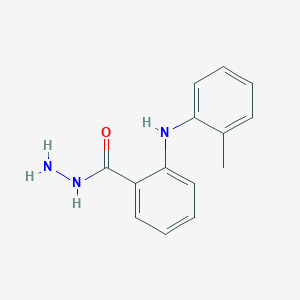
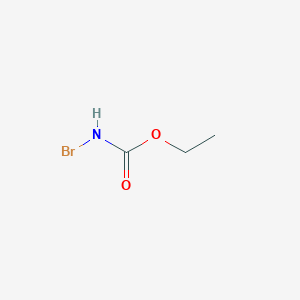
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)

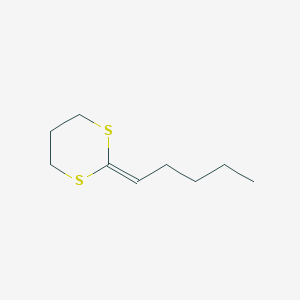
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
